molecular formula C22H22N4O3 B2602131 6-Cyclopropyl-2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309313-10-6

6-Cyclopropyl-2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2602131
M. Wt: 390.443
InChI Key: RLAZSADFWQGWRC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, an oxazole ring, a piperidine ring, and a pyridazinone ring. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .


Molecular Structure Analysis

The compound is likely to have a complex 3D structure due to the presence of the cyclopropyl group and the piperidine ring. These groups can adopt various conformations which can significantly influence the properties of the compound .


Chemical Reactions Analysis

The compound contains several functional groups that can undergo various chemical reactions. For example, the oxazole ring can participate in nucleophilic substitution reactions, and the piperidine ring can act as a base in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the polar oxazole ring and the piperidine ring could make the compound soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its structure and its intended use. It’s important to handle all chemicals with care and to follow appropriate safety protocols.

Future Directions

Future research could focus on exploring the potential uses of this compound. For example, it could be tested for various biological activities. Additionally, new synthetic routes could be developed to improve the efficiency of its synthesis .

properties

IUPAC Name

6-cyclopropyl-2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-21-9-8-18(15-6-7-15)23-26(21)17-10-12-25(13-11-17)22(28)19-14-20(29-24-19)16-4-2-1-3-5-16/h1-5,8-9,14-15,17H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAZSADFWQGWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

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